molecular formula C18H26ClNO2 B5196939 6,7-Dimethoxy-2-prop-2-enylspiro[1,3-dihydroisoquinoline-4,1'-cyclopentane];hydrochloride

6,7-Dimethoxy-2-prop-2-enylspiro[1,3-dihydroisoquinoline-4,1'-cyclopentane];hydrochloride

Cat. No.: B5196939
M. Wt: 323.9 g/mol
InChI Key: IWKIMSZGJRKMFZ-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-2-prop-2-enylspiro[1,3-dihydroisoquinoline-4,1’-cyclopentane];hydrochloride is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by its unique spiro structure, which involves a cyclopentane ring fused to a dihydroisoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-2-prop-2-enylspiro[1,3-dihydroisoquinoline-4,1’-cyclopentane];hydrochloride typically involves multiple steps. One common method starts with the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with aliphatic nitro compounds in polyphosphoric acid. This reaction yields 6,7-dimethoxy-3,4-dihydroisoquinoline, which can then be further modified to introduce the prop-2-enyl group and form the spiro structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-2-prop-2-enylspiro[1,3-dihydroisoquinoline-4,1’-cyclopentane];hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to convert certain functional groups to their reduced forms.

    Substitution: Commonly involves the replacement of hydrogen atoms with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may involve the use of halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce more saturated derivatives.

Scientific Research Applications

6,7-Dimethoxy-2-prop-2-enylspiro[1,3-dihydroisoquinoline-4,1’-cyclopentane];hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 6,7-Dimethoxy-2-prop-2-enylspiro[1,3-dihydroisoquinoline-4,1’-cyclopentane];hydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-3,4-dihydroisoquinoline: Shares the isoquinoline core but lacks the spiro structure and prop-2-enyl group.

    6,7-Dimethoxy-2-prop-2-ynylspiro[1,3-dihydroisoquinoline-4,1’-cyclopentane]: Similar spiro structure but with a prop-2-ynyl group instead of prop-2-enyl.

Uniqueness

The uniqueness of 6,7-Dimethoxy-2-prop-2-enylspiro[1,3-dihydroisoquinoline-4,1’-cyclopentane];hydrochloride lies in its specific combination of functional groups and spiro structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

6,7-dimethoxy-2-prop-2-enylspiro[1,3-dihydroisoquinoline-4,1'-cyclopentane];hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO2.ClH/c1-4-9-19-12-14-10-16(20-2)17(21-3)11-15(14)18(13-19)7-5-6-8-18;/h4,10-11H,1,5-9,12-13H2,2-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWKIMSZGJRKMFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CN(CC23CCCC3)CC=C)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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